molecular formula C22H24O4 B14145565 Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate CAS No. 180004-25-5

Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate

Cat. No.: B14145565
CAS No.: 180004-25-5
M. Wt: 352.4 g/mol
InChI Key: DLXYMMRFBAVOAS-ZRDIBKRKSA-N
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Description

Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound is characterized by its complex structure, which includes a benzyloxy group, a phenyl ring, and a prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate typically involves multiple steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate phenol derivative under basic conditions.

    Introduction of the Prop-2-enoate Moiety: This step involves the esterification of the phenol derivative with methyl acrylate in the presence of a catalyst such as sulfuric acid.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the double bonds in the prop-2-enoate moiety, converting them into single bonds.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce saturated esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Similar ester structure but lacks the benzyloxy and isoprenyl groups.

    Benzyl benzoate: Contains a benzyloxy group but differs in the ester moiety.

    Methyl (2E)-3-phenylprop-2-enoate: Similar backbone but lacks the benzyloxy and isoprenyl groups.

Uniqueness

Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate is unique due to its combination of functional groups, which can impart distinct chemical and biological properties. The presence of both benzyloxy and isoprenyl groups can influence its reactivity and interactions with biological targets.

Properties

CAS No.

180004-25-5

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (E)-3-[2-(3-methylbut-2-enoxy)-4-phenylmethoxyphenyl]prop-2-enoate

InChI

InChI=1S/C22H24O4/c1-17(2)13-14-25-21-15-20(26-16-18-7-5-4-6-8-18)11-9-19(21)10-12-22(23)24-3/h4-13,15H,14,16H2,1-3H3/b12-10+

InChI Key

DLXYMMRFBAVOAS-ZRDIBKRKSA-N

Isomeric SMILES

CC(=CCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C=C/C(=O)OC)C

Canonical SMILES

CC(=CCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=CC(=O)OC)C

Origin of Product

United States

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